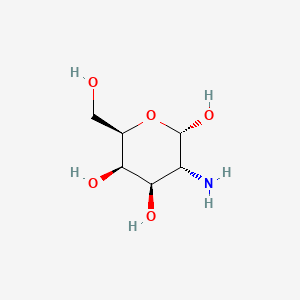

alpha-d-Galactosamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4+,5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWZFWKMSRAUBD-DVKNGEFBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)N)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14196-84-0 | |

| Record name | alpha-D-Galactosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014196840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-D-GALACTOSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A23T276F9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

alpha-d-Galactosamine structure and stereochemistry

An In-depth Technical Guide to the Structure and Stereochemistry of alpha-d-Galactosamine

Abstract

This compound (α-d-GalN) is a pivotal amino sugar that serves as a fundamental constituent of various essential biomolecules, including glycoproteins and hormones.[1] Its unique stereochemical arrangement dictates its biological function, from mediating cellular recognition to serving as a target for drug delivery systems. This technical guide provides a comprehensive exploration of the structure and stereochemistry of α-d-Galactosamine and its biologically crucial derivative, N-acetyl-alpha-d-galactosamine (α-GalNAc). We will dissect its molecular architecture, from its foundational Fischer projection to its stable chair conformation, elucidating the causality behind its structural properties and biological roles. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the analysis, synthesis, and application of this vital monosaccharide.

Core Molecular Structure and Nomenclature

This compound is a hexosamine, an amino sugar derived from galactose where the hydroxyl group at the C2 position is replaced by an amino group.[1] Its structure is defined by both its elemental composition and the precise spatial arrangement of its atoms.

Systematic Name (IUPAC): (2S,3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol[2] Common Synonyms: α-D-GalN, Chondrosamine

The table below summarizes the core chemical properties of α-d-Galactosamine.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO₅ | PubChem CID 5317448[2] |

| Molecular Weight | 179.17 g/mol | PubChem CID 5317448[2] |

| CAS Number | 14196-84-0 | PubChem CID 5317448[2] |

A Deep Dive into Stereochemistry

The term "this compound" is a precise descriptor that defines the molecule's three-dimensional architecture. Understanding each component of this name is critical to appreciating its function.

The "D" Configuration: The Fischer Projection

The "D" designation refers to the configuration of the chiral center furthest from the anomeric carbon, which for galactosamine is C5. In a Fischer projection, the hydroxyl group on C5 points to the right, classifying it as a "D" sugar. This is a fundamental classification that distinguishes it from its L-enantiomer, which is not typically found in mammalian systems.

References

The Metabolic Crossroads of α-D-Galactosamine in Hepatocytes: A Technical Guide to Understanding and Interrogating a Classic Model of Liver Injury

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive exploration of the alpha-d-Galactosamine (GalN) metabolic pathway in hepatocytes. Moving beyond a simple description, this document, crafted from the perspective of a Senior Application Scientist, delves into the biochemical intricacies, regulatory nuances, and the practical application of this pathway as a cornerstone model for drug-induced liver injury (DILI). Herein, we dissect the causal mechanisms of GalN-induced hepatotoxicity and provide detailed, field-proven methodologies for its study, empowering researchers to leverage this model with precision and confidence.

Introduction: The Deceptive Simplicity of an Amino Sugar

This compound, a seemingly innocuous amino sugar, has for decades served as a vital tool in experimental hepatology. Its selective and profound hepatotoxicity provides a robust and reproducible model of acute liver failure, mirroring key aspects of human viral hepatitis.[1] The deceptive simplicity of its structure belies a complex metabolic cascade within the hepatocyte that culminates in cellular demise. Understanding this pathway is not merely an academic exercise; it is fundamental to the preclinical assessment of hepatoprotective agents and the broader investigation of liver pathophysiology.

The core of GalN's toxicity lies in its ability to hijack the Leloir pathway of galactose metabolism, leading to a critical depletion of uridine nucleotides.[2][3] This "uridine trap" effectively shuts down the synthesis of RNA and essential glycoproteins, precipitating a cascade of events that includes endoplasmic reticulum stress, mitochondrial dysfunction, and ultimately, apoptosis and necrosis.[2] This guide will illuminate this pathway, providing both the foundational knowledge and the practical tools to investigate it.

The α-D-Galactosamine Metabolic Pathway: A Step-by-Step Dissection

The metabolic fate of GalN in hepatocytes is a tale of enzymatic mimicry and metabolic disruption. The pathway can be delineated into several key enzymatic steps, each contributing to the progressive depletion of essential cellular resources.

Phosphorylation by Galactokinase (GALK)

Upon entering the hepatocyte, GalN is recognized as a substrate by galactokinase (GALK), the first enzyme in the galactose metabolic pathway.[4][5] GALK catalyzes the ATP-dependent phosphorylation of GalN at the 1-position, yielding galactosamine-1-phosphate (GalN-1-P).[4]

Reaction: α-D-Galactosamine + ATP --(Galactokinase)--> Galactosamine-1-Phosphate + ADP

-

Causality in Experimental Design: The high affinity of hepatic galactokinase for galactose and its analogues, including GalN, is the initiating event in the toxic cascade.[4][5] Understanding the kinetic properties of this enzyme is crucial for designing in vitro and in vivo studies, as it dictates the initial rate of GalN trapping within the hepatocyte.

Uridylyltransfer by Galactose-1-Phosphate Uridylyltransferase (GALT)

GalN-1-P then serves as a substrate for galactose-1-phosphate uridylyltransferase (GALT), the second key enzyme of the Leloir pathway.[6] GALT catalyzes the transfer of a UMP moiety from UDP-glucose to GalN-1-P, forming UDP-galactosamine (UDP-GalN) and glucose-1-phosphate.[1]

Reaction: Galactosamine-1-Phosphate + UDP-Glucose --(GALT)--> UDP-Galactosamine + Glucose-1-Phosphate

-

The Uridine Sink: This reaction is the central mechanism of UTP depletion. For every molecule of GalN that enters this pathway, a molecule of UDP-glucose is consumed, and subsequently, a molecule of UTP is required to regenerate UDP-glucose. The accumulation of UDP-GalN effectively sequesters uridine in a form that cannot be readily utilized for RNA synthesis.[3]

Acetylation and Epimerization: Formation of UDP-N-acetylgalactosamine (UDP-GalNAc)

UDP-galactosamine can be further metabolized to UDP-N-acetylgalactosamine (UDP-GalNAc), a crucial precursor for the synthesis of glycoproteins and glycolipids.[7][8] This process involves acetylation, and the resulting UDP-GalNAc can also be interconverted with UDP-N-acetylglucosamine (UDP-GlcNAc) by the enzyme UDP-glucose 4-epimerase (GALE).[9][10]

Pathway to UDP-GalNAc: UDP-Galactosamine --> --> UDP-N-acetylgalactosamine

-

Implications for Glycosylation: The formation of UDP-GalNAc further traps uridine and also disrupts the normal balance of nucleotide sugars, impacting cellular glycosylation processes, which are vital for protein folding and function.

The following Graphviz diagram illustrates the core metabolic pathway of α-D-Galactosamine in hepatocytes.

Caption: Core metabolic pathway of α-D-Galactosamine in hepatocytes.

Regulatory Landscape of the GalN Metabolic Pathway

The enzymes governing GalN metabolism are subject to regulation, which can influence the severity of hepatotoxicity.

-

Galactokinase (GALK): Liver galactokinase exhibits non-competitive inhibition by its product, galactose-1-phosphate.[11][12] This feedback mechanism, however, is likely insufficient to prevent the accumulation of GalN-1-P during GalN-induced toxicity due to the high influx of the substrate.

-

Galactose-1-Phosphate Uridylyltransferase (GALT): The activity of GALT can be influenced by the availability of its substrate, UDP-glucose.[13] As the UTP pool is depleted by GalN metabolism, the regeneration of UDP-glucose is hampered, which could theoretically slow down the conversion of GalN-1-P. However, the initial rapid consumption of UDP-glucose is a key driver of the toxic cascade. Recent studies have also explored the potential for allosteric regulation of GALT as a therapeutic strategy for galactosemia, which could have implications for mitigating GalN toxicity.[6]

Experimental Protocols for Interrogating the GalN Pathway

A cornerstone of robust research is the application of well-validated and meticulously described protocols. This section provides detailed methodologies for both in vitro and in vivo studies of GalN metabolism and toxicity.

In Vitro Model: Isolation and Culture of Primary Rat Hepatocytes

Primary hepatocytes are the gold standard for in vitro studies of liver function and toxicology, providing a physiologically relevant system to investigate the direct effects of GalN. The two-step collagenase perfusion technique is the most widely used method for their isolation.[11][14][15]

Table 1: Typical Yield and Viability of Primary Hepatocytes from Collagenase Perfusion

| Parameter | Typical Range | Source(s) |

| Cell Yield (per gram of liver) | 13 ± 11 million | [15] |

| Cell Yield (per rat liver) | 75 - 90 million | [14][16] |

| Cell Viability | 77% - 97% | [15][16][17] |

Step-by-Step Protocol for Primary Rat Hepatocyte Isolation:

-

Preparation: Anesthetize a male Wistar rat (200-250g) according to approved animal welfare protocols. Surgically expose the portal vein and inferior vena cava.

-

Perfusion I (Calcium-free buffer): Cannulate the portal vein and initiate perfusion with a calcium-free Hanks' Balanced Salt Solution (HBSS) containing 0.5 mM EGTA at a flow rate of 10-15 mL/min for 10 minutes to disrupt cell-cell junctions.[11][14] The liver should blanch and swell.

-

Perfusion II (Collagenase buffer): Switch to a perfusion buffer containing collagenase type IV (e.g., 0.5 mg/mL) and 5 mM CaCl₂. Perfuse for 10-15 minutes at a flow rate of 25 mL/min until the liver becomes soft and digested.[14]

-

Hepatocyte Dissociation: Carefully excise the liver and transfer it to a sterile dish containing Williams' Medium E. Gently tease the cells apart using a sterile cell scraper.

-

Filtration and Purification: Filter the cell suspension through a 100 µm nylon mesh. Purify the hepatocytes from non-parenchymal cells by low-speed centrifugation (e.g., 50 x g for 5 minutes) or through a Percoll gradient.

-

Cell Culture: Resuspend the hepatocyte pellet in supplemented Williams' Medium E and plate on collagen-coated culture dishes. Allow the cells to attach for 4-6 hours before initiating experimental treatments.

The following Graphviz diagram outlines the experimental workflow for primary hepatocyte isolation.

Caption: Experimental workflow for primary rat hepatocyte isolation.

In Vivo Model: D-Galactosamine/Lipopolysaccharide (LPS)-Induced Acute Liver Failure in Mice

The co-administration of GalN and LPS in mice is a widely used and highly reproducible model of acute liver failure that mimics many features of the human condition.[2][7] GalN sensitizes hepatocytes to the inflammatory effects of LPS, which primarily acts through Toll-like receptor 4 (TLR4) on Kupffer cells, leading to a massive release of pro-inflammatory cytokines like TNF-α.[2]

Step-by-Step Protocol for GalN/LPS-Induced Acute Liver Failure in Mice:

-

Animal Model: Use male C57BL/6 mice, 6-8 weeks old. Acclimatize the animals for at least one week before the experiment.

-

Reagent Preparation: Dissolve D-Galactosamine (e.g., 800 mg/kg) and LPS (from E. coli, e.g., 10-100 µg/kg) in sterile, pyrogen-free saline immediately before use.[12][13] The dose of LPS can be titrated to achieve the desired severity of liver injury.

-

Administration: Administer GalN and LPS via intraperitoneal (i.p.) injection.

-

Monitoring and Sample Collection: Monitor the animals for signs of distress. At predetermined time points (e.g., 4, 8, 24 hours post-injection), euthanize the animals and collect blood for serum analysis (e.g., ALT, AST) and liver tissue for histology, gene expression analysis, and metabolomics.

Analytical Methodologies for Pathway Interrogation

Quantitative analysis of key metabolites is essential for a mechanistic understanding of GalN-induced hepatotoxicity.

Quantification of UDP-Sugars by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of UDP-sugars like UDP-glucose and UDP-galactose.[18][19]

Table 2: Representative Concentrations of UDP-Sugars in Biological Samples

| Metabolite | Sample Type | Concentration Range | Source(s) |

| UDP-Galactose | Human Erythrocytes | Significantly reduced in galactosemia | [20][21] |

| UDP-Glucose | Human Erythrocytes | [20][21] | |

| UDP-Sugars | Various Cell Types | Detectable in fmol range | [22][23] |

Protocol Outline for UDP-Sugar Analysis:

-

Sample Preparation: Quench metabolism in cultured hepatocytes or homogenized liver tissue with cold methanol. Extract metabolites using a suitable solvent system (e.g., methanol/water).

-

Chromatography: Separate the UDP-sugars using a suitable LC column, such as a porous graphitic carbon column, with a gradient elution.[19]

-

Mass Spectrometry: Detect and quantify the UDP-sugars using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific parent-daughter ion transitions for each UDP-sugar ensure high selectivity.[18]

Metabolic Flux Analysis (MFA) using ¹³C-Labeled Substrates

Metabolic flux analysis using stable isotope tracers, such as ¹³C-galactose, provides a dynamic view of the metabolic pathway, allowing for the quantification of reaction rates.[24]

Protocol Outline for ¹³C-MFA in Hepatocytes:

-

Cell Culture: Culture primary hepatocytes as described above.

-

Isotope Labeling: Replace the standard culture medium with a medium containing ¹³C-labeled galactose.

-

Time-Course Sampling: Harvest cells at different time points to monitor the incorporation of ¹³C into downstream metabolites.

-

Metabolite Extraction and Analysis: Extract intracellular metabolites and analyze the isotopic enrichment of key intermediates (e.g., GalN-1-P, UDP-GalN) by GC-MS or LC-MS/MS.

-

Flux Calculation: Use specialized software to fit the isotopic labeling data to a metabolic model of the GalN pathway to calculate the intracellular fluxes.

The following Graphviz diagram depicts the general workflow for ¹³C metabolic flux analysis.

Caption: General workflow for ¹³C metabolic flux analysis.

Conclusion: From a Classic Model to Modern Mechanistic Insights

The α-D-Galactosamine model of liver injury, while established for decades, remains a powerful and relevant tool for hepatology research and drug development. A thorough understanding of its underlying metabolic pathway is paramount for its effective application. This guide has provided a detailed, technically-grounded overview of the GalN metabolic cascade in hepatocytes, from the initial enzymatic steps to the resulting depletion of uridine nucleotides. By integrating this foundational knowledge with the detailed experimental protocols and analytical methodologies presented, researchers can confidently and rigorously interrogate this classic model of liver injury, paving the way for novel mechanistic insights and the development of future hepatoprotective therapies.

References

- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 2. Advanced Protocol for Primary Rat Hepatocyte - JoVE Journal [jove.com]

- 3. Isotopic tracing with carbon-13 in primary hepatocytes [protocols.io]

- 4. Purification and properties of galactokinase from pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification and properties of galactokinase from pig liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improvement of Mutant Galactose-1-Phosphate Uridylyltransferase (GALT) Activity by FDA-Approved Pharmacochaperones: A Preliminary Study [mdpi.com]

- 7. The metabolism of d-galactosamine and N-acetyl-d-galactosamine in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Uridine diphosphate N-acetylgalactosamine - Wikipedia [en.wikipedia.org]

- 9. UDP-GalNAc, UDP-ManNAc [iubmb.qmul.ac.uk]

- 10. UDP-N-acetyl-D-glucosamine biosynthesis II | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Kinetic studies with liver galactokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetic studies with liver galactokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulation of galactose-1-phosphate uridyltransferase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Video: Isolation of Human Hepatocytes by a Two-step Collagenase Perfusion Procedure [jove.com]

- 16. Isolation of Human Hepatocytes by a Two-step Collagenase Perfusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Optimized Two-Step Collagenase Liver Perfusio - JoVE Journal [jove.com]

- 18. Quantification of extracellular UDP-galactose - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The investigation of UDPGlucose and UDPGalactose concentration in red blood cells of patients with classical galactosaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. UDP-glucose and UDP-galactose concentrations in cultured skin fibroblasts of patients with classical galactosaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Simultaneous, quantitative analysis of UDP-N-acetylglucosamine, UDP-N-acetylgalactosamine, UDP-glucose and UDP-galactose in human peripheral blood cells, muscle biopsies and cultured mesangial cells by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 24. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

The Role of α-D-Galactosamine in Glycoprotein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycosylation, the enzymatic attachment of oligosaccharides to proteins and lipids, is a critical post-translational modification influencing a vast array of biological processes. This technical guide delves into the specific role of the amino sugar α-D-galactosamine and its derivative, N-acetyl-α-D-galactosamine (GalNAc), in the intricate world of glycoprotein synthesis. We will explore the fundamental mechanisms of O-linked glycosylation, where GalNAc serves as the initiating monosaccharide, and discuss the utility of D-galactosamine as a research tool to probe and perturb these pathways. This guide will provide researchers with the foundational knowledge and practical methodologies to investigate the multifaceted roles of α-D-galactosamine in cellular function, disease pathogenesis, and as a target for therapeutic intervention.

Introduction to Glycoprotein Synthesis and the Significance of O-Linked Glycosylation

Glycoproteins are proteins that have been covalently modified with carbohydrate chains, or glycans. This modification dramatically expands the functional capacity of the proteome, influencing protein folding, stability, trafficking, and cell-cell recognition.[1][2] There are two major types of glycosylation: N-linked, where the glycan is attached to the nitrogen atom of an asparagine residue, and O-linked, where the glycan is attached to the oxygen atom of a serine or threonine residue.[3]

This guide focuses on mucin-type O-linked glycosylation, a process initiated by the attachment of a single N-acetylgalactosamine (GalNAc) residue to a serine or threonine.[4] This initial step is catalyzed by a large family of enzymes known as UDP-N-acetyl-α-D-galactosamine:polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts).[5] The human genome encodes 20 different ppGalNAc-T isoforms, each with distinct but sometimes overlapping substrate specificities, highlighting the complexity and precise regulation of this process.[5] Following the initial GalNAc attachment, the O-glycan can be extended by the sequential addition of other monosaccharides, such as galactose, N-acetylglucosamine, fucose, and sialic acid, forming a diverse array of structures with varied biological functions.[4][6]

The Central Role of N-acetyl-α-D-galactosamine (GalNAc) in O-Linked Glycosylation

The journey of an O-linked glycoprotein begins in the Golgi apparatus, where ppGalNAc-Ts transfer a GalNAc residue from the activated sugar donor, UDP-GalNAc, to the hydroxyl group of a serine or threonine on a folded protein.[3][7] This initial GalNAcα1-Ser/Thr structure is also known as the Tn antigen.[6] From this point, a cascade of glycosyltransferases can elongate and branch the O-glycan chain, leading to the formation of various core structures.[8] For instance, the addition of a galactose residue to the GalNAc forms the Core 1 structure, also known as the T antigen.[4] Further modifications can lead to more complex structures like Core 2.[3] These intricate glycan structures are critical for the function of many proteins, including mucins, which form protective barriers on epithelial surfaces.[1] The dense array of O-glycans on mucins contributes to their viscosity and resistance to proteolysis.[1]

Diagram: The Initiation of Mucin-Type O-Linked Glycosylation

Caption: Initiation of O-linked glycosylation by ppGalNAc-T.

D-Galactosamine as a Tool for Investigating Glycosylation

D-Galactosamine, an amino sugar derivative of galactose, is a valuable tool for researchers studying glycoprotein synthesis.[9][10] In experimental settings, D-galactosamine hydrochloride is often used to induce controlled liver injury in animal models, allowing for the study of hepatotoxicity and potential therapeutic interventions.[11][12][13] The mechanism of D-galactosamine-induced hepatotoxicity is linked to its metabolic effects, which include the depletion of uridine nucleotides, thereby interfering with RNA and protein synthesis.[11][13]

Crucially for glycosylation research, D-galactosamine can act as an inhibitor of glycoprotein synthesis.[14] Its metabolites can interfere with both N-linked and O-linked glycosylation pathways, leading to the production of glycoproteins with truncated or absent glycan chains.[14] This inhibitory effect is particularly pronounced in hepatocytes, which actively metabolize D-galactosamine.[14] By treating cells or animal models with D-galactosamine, researchers can investigate the functional consequences of altered glycosylation on specific proteins and cellular processes.

Table: Effects of D-Galactosamine on Glycosylation

| Feature | Description | Reference(s) |

| Mechanism of Action | Depletes uridine triphosphate (UTP) pools, which are essential for the synthesis of UDP-sugars, the donor substrates for glycosyltransferases. | [13] |

| Effect on N-glycosylation | Can lead to the formation of glycoproteins with fewer N-linked carbohydrate side chains and incomplete processing of existing chains. | [14] |

| Effect on O-glycosylation | Competitively inhibits the incorporation of GalNAc, leading to the production of glycoproteins with truncated O-glycans. | [15] |

| Cell-type Specificity | The inhibitory effects are most pronounced in hepatocytes due to their high metabolic activity towards galactose and its derivatives. | [14] |

Experimental Protocol: Inhibition of O-Linked Glycosylation using D-Galactosamine in Cell Culture

This protocol provides a framework for inducing and analyzing the inhibition of O-linked glycosylation in a hepatocyte cell line (e.g., HepG2) using D-galactosamine.

Materials:

-

HepG2 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

D-(+)-Galactosamine hydrochloride (Sigma-Aldrich, Cat. No. G0500 or equivalent)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against a known O-linked glycoprotein (e.g., Mucin-1)

-

Secondary antibody conjugated to HRP

-

Chemiluminescence substrate

-

Lectin from Helix pomatia (HPA), conjugated to a detectable label (e.g., biotin or a fluorophore), which specifically binds to terminal α-N-acetylgalactosamine (Tn antigen).[16]

Procedure:

-

Cell Culture: Culture HepG2 cells in a T75 flask until they reach 80-90% confluency.

-

Seeding: Seed the cells into 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.

-

Treatment:

-

Prepare a stock solution of D-galactosamine hydrochloride in sterile water.

-

Treat the cells with varying concentrations of D-galactosamine (e.g., 0, 1, 5, 10, 20 mM) in complete culture medium for 24-48 hours. A dose-response experiment is crucial to determine the optimal concentration that inhibits glycosylation without causing excessive cytotoxicity.

-

-

Cell Lysis:

-

After the treatment period, wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold cell lysis buffer to each well and incubate on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration and prepare them for SDS-PAGE.

-

Separate the proteins on a polyacrylamide gel and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with a primary antibody against your target O-linked glycoprotein.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate. A shift in the molecular weight of the target protein can indicate altered glycosylation.

-

-

Lectin Blotting:

-

To specifically detect changes in O-linked glycosylation, perform a lectin blot in parallel with the Western blot.

-

After transferring the proteins to the PVDF membrane, block and then incubate with a labeled HPA lectin solution.

-

Wash the membrane and detect the lectin binding. An increase in HPA binding would suggest an accumulation of the Tn antigen, indicating inhibition of O-glycan elongation.

-

Diagram: Experimental Workflow for D-Galactosamine Treatment

Caption: Workflow for studying glycosylation inhibition.

Conclusion and Future Directions

α-D-Galactosamine and its acetylated form, GalNAc, are central to the biosynthesis of O-linked glycoproteins. Understanding the intricate regulation of O-glycosylation is paramount, as aberrant glycosylation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[8] The use of D-galactosamine as a research tool provides a valuable method for perturbing these pathways and elucidating the functional consequences of altered glycosylation. Future research will likely focus on developing more specific inhibitors of individual ppGalNAc-T isoforms to dissect their unique biological roles and to develop novel therapeutic strategies targeting glycosylation pathways in disease.[15]

References

- 1. N-acetylgalactosamine or GalNAc [biosyn.com]

- 2. Small molecule inhibitors of mammalian glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. O-linked glycosylation - Wikipedia [en.wikipedia.org]

- 4. O-GalNAc Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. UDP-N-acetyl-α-D-galactosamine:polypeptide N-acetylgalactosaminyltransferases: completion of the family tree - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Glycosylation of α-Dystroglycan: O-MANNOSYLATION INFLUENCES THE SUBSEQUENT ADDITION OF GalNAc BY UDP-GalNAc POLYPEPTIDE N-ACETYLGALACTOSAMINYLTRANSFERASES - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GAN-enhanced machine learning and metabolic modeling identify reprogramming in pancreatic cancer | PLOS Computational Biology [journals.plos.org]

- 9. chemimpex.com [chemimpex.com]

- 10. nbinno.com [nbinno.com]

- 11. apexbt.com [apexbt.com]

- 12. Galactosamine - Wikipedia [en.wikipedia.org]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Hepatocyte specific long lasting inhibition of protein N-glycosylation by D-galactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Efficient Inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The small molecule luteolin inhibits N-acetyl-α-galactosaminyltransferases and reduces mucin-type O-glycosylation of amyloid precursor protein - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Application of α-d-Galactosamine in Glycoconjugate Synthesis

Introduction: The Strategic Importance of α-d-Galactosamine in Modern Glycobiology

Glycoconjugates, molecules where carbohydrates (glycans) are linked to proteins or lipids, are fundamental to cellular communication, immune responses, and pathogenesis. Within the vast lexicon of monosaccharides that form these complex structures, N-acetyl-α-d-galactosamine (GalNAc) holds a position of exceptional strategic importance, particularly in the realm of therapeutic development.

GalNAc is the initiating monosaccharide in mucin-type O-glycosylation, where it is attached to serine or threonine residues of proteins.[1] This modification is critical for protein stability and function. However, the true paradigm shift driven by GalNAc has been in targeted drug delivery.[2] The surface of liver cells (hepatocytes) is densely populated with the asialoglycoprotein receptor (ASGPR), a lectin that exhibits high binding affinity for terminal GalNAc residues.[][4][5][6][7] This specific interaction has been masterfully exploited to deliver nucleic acid-based therapeutics, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), directly to the liver.[][4][5][6][7][8][9][] By conjugating a trivalent GalNAc cluster to an siRNA, researchers achieved a dramatic increase in therapeutic potency, enabling subcutaneous administration and solving one of the most significant hurdles in RNAi therapy: targeted delivery.[][5][6][8][] This landmark success has catalyzed intense interest in α-d-galactosamine as a precursor for a new generation of precisely targeted glycoconjugate drugs.

Synthesizing these complex molecules, however, is not trivial. It requires a sophisticated understanding of carbohydrate chemistry, including stereoselective glycosylation, orthogonal protecting group strategies, and robust analytical characterization. This guide provides an in-depth technical overview of the core principles and methodologies for utilizing α-d-galactosamine as a versatile precursor for advanced glycoconjugates.

Chemical Synthesis and Functionalization of α-d-Galactosamine Monomers

The journey from the basic monosaccharide to a functional building block ready for conjugation is a multi-step process demanding precise control over reactivity and stereochemistry. The synthesis of the α-anomer is particularly challenging due to the lack of neighboring group participation from the C2 substituent, which typically favors the formation of 1,2-trans glycosides (the β-anomer).[1][11]

Protecting Group Strategies: The Key to Regioselectivity

To control which hydroxyl (or amino) group reacts, chemists employ "protecting groups" that temporarily mask specific functionalities.[12] The choice of these groups is the most critical decision in the synthetic design, as it dictates the entire reaction sequence. An "orthogonal" protecting group strategy, where different groups can be removed under distinct conditions without affecting others, is essential for complex syntheses.[12]

Causality Behind Group Selection:

-

For the C2-Amine: The nature of the C2-amino protecting group directly influences the stereochemical outcome of glycosylation.

-

Participating Groups (for β-selectivity): N-acetyl (Ac), N-phthaloyl (Phth), or N-trichloroethoxycarbonyl (Troc) groups can participate in the reaction via the oxazoline intermediate, leading predominantly to the β-glycoside.[13][14] While often undesired for α-linkages, this is a reliable method for creating β-GalNAc structures.

-

Non-Participating Groups (for α-selectivity): To favor the α-anomer, a non-participating group is required. The azido (-N₃) group is the most common and effective choice.[1][11] It is small, electronically withdrawing, and can be later reduced to the amine and acetylated to yield the final GalNAc residue.

-

-

For the Hydroxyl Groups (C3, C4, C6):

-

Acyl Groups (e.g., Acetyl, Benzoyl): These are robust and easily installed but are typically removed under basic conditions (e.g., sodium methoxide). They are considered "permanent" protection for most of the synthesis.

-

Ether Groups (e.g., Benzyl, Silyl): Benzyl (Bn) ethers are stable to a wide range of conditions and are removed by hydrogenolysis. Silyl ethers (like TBDMS) are labile to fluoride ions and offer an orthogonal removal strategy.

-

Activation for Glycosylation: Creating the Glycosyl Donor

A protected monosaccharide is stable and unreactive. To make it capable of forming a glycosidic bond, the anomeric (C1) position must be "activated" by converting the hydroxyl group into a good leaving group. This reactive molecule is called a glycosyl donor .

Common Glycosyl Donor Activation Strategies:

| Donor Type | Activating Reagent | Promoter/Conditions | Key Advantages & Rationale |

| Glycosyl Halide | HBr/Acetic Acid | Silver or Mercury Salts | Historically significant; reliable but requires stoichiometric heavy metal promoters. |

| Thioglycoside | Thiol (e.g., PhSH) | NIS/TMSOTf | Stable, can be "tuned" for reactivity, and allows for iterative glycosylation strategies. |

| Trichloroacetimidate | Trichloroacetonitrile, DBU | Catalytic Lewis Acid (TMSOTf, BF₃·OEt₂) | Highly reactive, proceeds under mild acidic conditions, high-yielding, and is one of the most widely used methods today.[15][16] |

The trichloroacetimidate method is particularly favored for its high reactivity and the mild catalytic conditions required for activation, making it compatible with a wide range of sensitive substrates.[16]

Caption: Workflow for preparing an activated GalNAc donor.

Step-by-Step Protocol: Synthesis of a GalN₃ Trichloroacetimidate Donor

This protocol describes the synthesis of a 2-azido-2-deoxy-galactose donor, a crucial precursor for α-GalNAc glycoconjugates. The procedure is self-validating through clear steps for purification and characterization.

Objective: To convert a fully protected 2-azido-galactopyranose into a highly reactive O-(glycosyl) trichloroacetimidate donor.

Materials:

-

1,3,4,6-Tetra-O-benzoyl-2-azido-2-deoxy-D-galactopyranose (starting material)

-

Hydrazine acetate or Benzylamine

-

Dichloromethane (DCM), anhydrous

-

Trichloroacetonitrile (CCl₃CN)

-

1,8-Diazabicycloundec-7-ene (DBU)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (Hexanes, Ethyl Acetate)

Experimental Protocol:

-

Selective Deprotection:

-

Dissolve the starting material (1.0 equiv) in anhydrous DCM.

-

Add benzylamine (3.0 equiv) to selectively remove the anomeric O-benzoyl group.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (approx. 2-4 hours).

-

Quench the reaction, wash the organic layer with dilute HCl and brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting hemiacetal by silica gel chromatography. Causality: Benzylamine is a mild nucleophile that selectively attacks the most reactive ester at the anomeric position, leaving the other hydroxyls protected.

-

-

Trichloroacetimidate Formation: [16]

-

Dissolve the purified hemiacetal (1.0 equiv) in anhydrous DCM under an argon atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add trichloroacetonitrile (5.0 equiv) followed by a catalytic amount of DBU (0.1 equiv).

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Once complete, concentrate the reaction mixture directly onto silica gel.

-

Purify by flash column chromatography using a hexanes/ethyl acetate gradient.

-

Causality: DBU is a strong, non-nucleophilic base that deprotonates the anomeric hydroxyl, which then attacks the electrophilic carbon of trichloroacetonitrile to form the highly reactive imidate leaving group.

-

-

Characterization:

-

Confirm the product structure using ¹H and ¹³C NMR spectroscopy. Key signals include the anomeric proton (¹H, ~6.6 ppm) and the imidate carbon (¹³C, ~160 ppm).

-

Verify the mass using High-Resolution Mass Spectrometry (HRMS).

-

Chemo-enzymatic and Enzymatic Glycosylation Approaches

While chemical synthesis offers great versatility, enzymatic and chemo-enzymatic methods provide unparalleled specificity and efficiency, often under mild, aqueous conditions.[17][18][19][20][21]

-

Glycosyltransferases: These are nature's catalysts for building glycans. Polypeptide GalNAc-transferases (GalNAc-Ts) specifically transfer GalNAc from a sugar nucleotide donor (UDP-GalNAc) to serine or threonine residues.[22] This approach is ideal for glycosylating proteins and peptides with absolute α-selectivity.[21] The primary limitation is the availability and cost of the specific enzymes and sugar nucleotide donors.

-

Chemo-enzymatic Synthesis: This powerful hybrid approach combines the strengths of both worlds.[17][18][19][20][21] A core glycan structure can be built using robust chemical methods, and then enzymes are used in subsequent steps to elaborate the structure, adding further sugars with perfect regio- and stereocontrol.[18][20] This strategy avoids complex protecting group manipulations in later stages.

Caption: Comparison of chemical and enzymatic glycosylation workflows.

Case Study: Solid-Phase Synthesis of a GalNAc-Peptide Conjugate

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern drug development, allowing for the automated construction of peptides on a polymer resin.[23] Incorporating a GalNAc moiety onto a specific serine or threonine residue during SPPS is a common and powerful method for creating defined glycopeptides.[23][24][25]

Workflow Rationale: The strategy involves synthesizing a pre-glycosylated amino acid building block—Fmoc-Ser(α-GalNAc(OAc)₃)-OH or its threonine equivalent—and incorporating it directly into the peptide sequence using standard SPPS protocols.[23] The acetyl protecting groups on the sugar are stable to the piperidine used for Fmoc deprotection and are removed in the final cleavage and deprotection step with trifluoroacetic acid (TFA).[23]

Caption: Workflow for Solid-Phase Glycopeptide Synthesis (SPPS).

Characterization and Quality Control of GalNAc Glycoconjugates

Unambiguous structural confirmation is non-negotiable in drug development. A combination of mass spectrometry and NMR spectroscopy is the gold standard for characterizing glycoconjugates.[26]

-

Mass Spectrometry (MS): Provides the exact molecular weight of the final conjugate, confirming that the glycosylation and all subsequent modifications have occurred. Techniques like ESI-MS are routine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the only technique that provides definitive proof of the stereochemistry of the glycosidic linkage.[26][27][28] For an α-GalNAc linkage, the anomeric proton (H-1) will appear as a doublet with a small coupling constant (³J(H1,H2) ≈ 3-4 Hz). In contrast, a β-anomer would have a large coupling constant (³J(H1,H2) ≈ 8-9 Hz). 2D NMR experiments (like HSQC and HMBC) are used to map the connectivity between the glycan and the aglycone (the peptide or linker).[26]

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product. A sharp, single peak on a reversed-phase HPLC chromatogram is indicative of a highly pure compound.

Table of Typical Analytical Data for a Model GalNAc-Serine Conjugate:

| Analytical Technique | Expected Result | Rationale for Confirmation |

| HRMS (ESI+) | [M+H]⁺ calculated vs. found within 5 ppm | Confirms gross composition and molecular formula. |

| ¹H NMR | Anomeric proton δ ≈ 4.8-5.0 ppm, d, J ≈ 3.5 Hz | The chemical shift and small coupling constant are characteristic of the α-anomeric configuration.[29] |

| ¹³C NMR | Anomeric carbon δ ≈ 98-100 ppm | Confirms the anomeric carbon's chemical environment. |

| RP-HPLC | Single major peak, >95% purity | Demonstrates the homogeneity of the synthesized compound. |

Conclusion and Future Directions

α-d-Galactosamine has transitioned from a fundamental monosaccharide to a critical enabler of targeted therapeutics. The success of GalNAc-siRNA conjugates has paved the way for a new era of precision medicine, primarily for liver diseases.[][8][9][] The synthetic methodologies outlined in this guide—spanning chemical activation, enzymatic precision, and solid-phase synthesis—provide the essential toolkit for researchers in this burgeoning field.

Future innovations will likely focus on developing novel linker technologies for attaching GalNAc to different molecular classes, exploring GalNAc-based targeting for other cell types that may express GalNAc-binding lectins, and applying these synthetic strategies to the creation of novel cancer vaccines and immunotherapies based on tumor-associated carbohydrate antigens like the Tn antigen (α-GalNAc-Ser/Thr).[23] The continued refinement of synthetic and analytical methods will be paramount to realizing the full therapeutic potential of α-d-galactosamine-derived glycoconjugates.

References

- 1. Development of highly stereoselective GalN3 donors and their application in the chemical synthesis of precursors of Tn antigen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 4. test.gencefebio.com [test.gencefebio.com]

- 5. Delivery Systems of siRNA Drugs and Their Effects on the Pharmacokinetic Profile - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. GalNAc Conjugates for Hepatic Targeted Delivery of siRNA - Amerigo Scientific [amerigoscientific.com]

- 7. Frontiers | The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates [frontiersin.org]

- 8. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. blog.biosearchtech.com [blog.biosearchtech.com]

- 11. researchgate.net [researchgate.net]

- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 13. Frontiers | Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates [frontiersin.org]

- 14. Pondering the Structural Factors that Affect 1,2-trans-Galactosylation: A Lesson Learnt from 3-O-β-Galactosylation of Galactosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Application of the trichloroacetimidate method to the synthesis of glycopeptides of the mucin type containing a beta-D-Galp-(1----3)-D-GalpNAc unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Convergent chemoenzymatic synthesis of O-GalNAc rare cores 5, 7, 8 and their sialylated forms - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Recent progress in chemoenzymatic synthesis of human glycans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01006J [pubs.rsc.org]

- 21. Chemoenzymatic Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Solid-phase synthesis of a pentavalent GalNAc-containing glycopeptide (Tn antigen) representing the nephropathy-associated IgA hinge region - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 26. pharmtech.com [pharmtech.com]

- 27. books.rsc.org [books.rsc.org]

- 28. Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycan Analysis - Creative Biolabs [creative-biolabs.com]

- 29. Contrasting the conformational effects of α-O-GalNAc and α-O-Man glycan protein modifications and their impact on the mucin-like region of alpha-dystroglycan - PMC [pmc.ncbi.nlm.nih.gov]

alpha-d-Galactosamine role in cell-cell recognition

An In-Depth Technical Guide to the Role of α-d-Galactosamine in Cell-Cell Recognition

Foreword: The Sugar Code of Cellular Identity

In the intricate landscape of cellular communication, the language is not solely written in the alphabet of nucleic acids and proteins. A sophisticated "sugar code," manifested as a dense forest of complex carbohydrates or glycans on the cell surface, dictates a vast array of biological interactions. This guide delves into a single, yet profoundly significant, monosaccharide in this code: N-acetyl-alpha-d-galactosamine (α-GalNAc) . As the initiating sugar in mucin-type O-glycosylation, α-GalNAc is the foundational element of a major post-translational modification essential for life.[1][2] Its presentation, modification, and recognition are pivotal in governing cell-cell adhesion, signaling, and immune surveillance.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of α-GalNAc's multifaceted role. We will journey from its biosynthesis and enzymatic placement onto proteins to its recognition by other cells and its dramatic alteration in disease states, particularly cancer. The narrative is grounded in mechanistic principles and supplemented with actionable experimental protocols, offering both foundational knowledge and practical insights for laboratory application.

Section 1: The Genesis of a Recognition Motif: Biosynthesis and Presentation of α-GalNAc

The journey of α-GalNAc from a cytoplasmic precursor to a cell surface recognition molecule is a highly regulated enzymatic cascade primarily occurring within the Golgi apparatus.[3]

The Precursor: UDP-GalNAc

All α-GalNAc residues destined for glycoproteins originate from the activated nucleotide sugar, UDP-N-acetyl-d-galactosamine (UDP-GalNAc) . In animal cells, UDP-GalNAc is synthesized through two primary routes: by the direct reaction of N-acetylgalactosamine-1-phosphate with UTP, or via the epimerization of UDP-GlcNAc by the same epimerase that interconverts UDP-glucose and UDP-galactose.[4] The availability of this precursor is the first checkpoint in the O-glycosylation pathway.

The Architects: Polypeptide N-Acetylgalactosaminyltransferases (GalNAc-Ts)

The critical step of attaching α-GalNAc to serine (Ser) or threonine (Thr) residues on a polypeptide backbone is catalyzed by a large and highly conserved family of UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts) .[5] This enzyme family, with up to 20 members in humans, is unique in its size for initiating a single type of glycosidic linkage, suggesting a high degree of differential regulation and functional specificity.[3][5]

The product of this initial transfer is the Tn antigen (GalNAcα1-O-Ser/Thr) , the simplest mucin-type O-glycan.[6][7]

Expert Insight: The sheer number of GalNAc-T isoforms is not a case of simple redundancy. Individual isoforms exhibit distinct, albeit overlapping, specificities for different peptide sequences and can even be influenced by pre-existing glycosylation patterns.[5] For instance, some GalNAc-Ts prefer to glycosylate naked polypeptides ("initiating" transferases), while others prefer to add GalNAc to already partially glycosylated peptides ("follow-up" transferases), a process guided by their C-terminal lectin domain.[2][5] This enzymatic hierarchy orchestrates the precise density and pattern of O-glycosylation on a protein.

The O-Glycosylation Pathway: From Tn Antigen to Complex Glycans

In most normal, healthy tissues, the Tn antigen is a transient structure.[8] It serves as the substrate for downstream glycosyltransferases that extend the O-glycan chain. The most common extension is the addition of a galactose (Gal) residue by the enzyme Core 1 β1,3-galactosyltransferase (C1GALT1), also known as T-synthase, to form the Core 1 structure, or T antigen (Galβ1-3GalNAcα1-O-Ser/Thr).[6][9] This and other core structures can be further elongated and modified to create the complex, branched O-glycans that adorn mature glycoproteins.[9]

A critical component for T-synthase function is its unique molecular chaperone, Cosmc , which is required for its proper folding and activity in the endoplasmic reticulum.[8][9] Loss-of-function mutations or altered expression of Cosmc leads to inactive T-synthase, halting the O-glycan extension process and causing the accumulation of the precursor Tn antigen.[8][9]

Section 2: Mechanisms of α-GalNAc-Mediated Cell-Cell Recognition

Once displayed on the cell surface, α-GalNAc-containing glycans, particularly the Tn antigen, become potent mediators of cell-cell recognition through several distinct mechanisms.

Lectin-Glycan Interactions

Lectins are proteins that specifically recognize and bind to carbohydrate structures. The terminal α-GalNAc residue is a primary ligand for a variety of endogenous lectins, facilitating cell adhesion and signaling.

-

C-type Lectins: The Macrophage Galactose-type Lectin (MGL), a C-type lectin expressed on dendritic cells and macrophages, specifically binds to terminal GalNAc residues, including the Tn antigen.[10] This interaction is crucial for immune recognition of cancer cells.

-

Asialoglycoprotein Receptor (ASGPR): This receptor is abundantly expressed on the surface of hepatocytes and exhibits high affinity for terminal galactose and, even more so, GalNAc residues.[11][12] This specific recognition is responsible for the rapid clearance of desialylated glycoproteins from circulation and is now being exploited for targeted drug delivery to the liver.[11][12]

Carbohydrate-Carbohydrate Interactions (CCIs)

A fascinating and relatively recent discovery is that glycan structures themselves can engage in direct, homotypic binding. The Tn antigen has been shown to mediate self-interaction (Tn-Tn binding).[10] This capacity for carbohydrate-carbohydrate interaction (CCI) provides a mechanism for cell sorting and aggregation. In the context of cancer, the high density of Tn antigen on adjacent cells can promote tumor cell clustering, which is hypothesized to activate signaling pathways by bringing membrane receptors (like MUC1) into close proximity.[10]

Immune System Recognition

The glycan profile of a cell is a key feature surveyed by the immune system. Aberrant glycosylation, such as the high expression of Tn antigen, creates neoantigens that the immune system can recognize as foreign or indicative of disease.

-

Natural Killer (NK) T Cells: This specialized lymphocyte subset can recognize glycolipid antigens presented by the CD1d molecule.[13][14] Synthetic α-galactosylceramides (α-GalCer), which contain a galactose residue structurally similar to GalNAc, are potent activators of NK T cells and have shown anti-tumor effects, highlighting the potential for α-anomeric hexosamines to modulate immune responses.[13][14][15]

-

Antibody Recognition: The human immune system can generate antibodies against specific glycan structures. For example, anti-A antibodies in individuals with blood type B or O recognize an α-GalNAc residue on the A antigen, which is structurally related to the Tn antigen.[16] This principle is leveraged in the development of anti-Tn antibodies for cancer diagnostics and therapy.[8]

Section 3: Pathophysiological Significance: The Tn Antigen as a Hallmark of Cancer

While α-GalNAc is a fundamental component of normal glycoproteins, its presentation in the truncated Tn antigen form is rare in healthy adult tissues.[9] However, its expression is dramatically upregulated in over 80% of human carcinomas, including those of the breast, colon, lung, and pancreas, making it a pan-carcinoma tumor-associated carbohydrate antigen (TACA).[8][10]

The expression of the Tn antigen is strongly correlated with increased metastatic potential and poor patient prognosis.[8][10] This is not merely a passive biomarker; evidence suggests Tn antigen actively drives malignant phenotypes:

-

Promoting Cell Aggregation: As discussed, Tn-Tn homotypic interactions can increase tumor cell aggregation, which may protect cells from anoikis (detachment-induced apoptosis) and facilitate the formation of metastatic emboli.[10]

-

Modulating Cell Adhesion and Migration: Altered glycosylation of adhesion molecules like integrins and cadherins can profoundly impact their function, affecting cell-matrix and cell-cell adhesion dynamics, which are critical for invasion and metastasis.[17][18]

-

Altering Receptor Signaling: The dense clustering of Tn antigens on mucins like MUC1 can induce receptor dimerization and aberrant signaling, promoting proliferation and survival.[10]

-

Immune Evasion: While TACAs can be recognized by the immune system, tumors can also leverage altered glycosylation to create an immunosuppressive microenvironment.

Table 1: Key Polypeptide N-Acetylgalactosaminyltransferases (GalNAc-Ts) Implicated in Cancer

| Enzyme | Cancer Type(s) | Observed Effect of Dysregulation | References |

| GALNT1 | Hepatocellular Carcinoma (HCC) | Upregulation increases O-glycosylation of EGFR, promoting migration and invasion. | [19] |

| GALNT3 | Gastric Carcinoma | Altered expression linked to changes in cell adhesion and growth regulation. | [19] |

| GALNT6 | Breast Cancer | Strong expression is an early event in ductal carcinoma in situ (DCIS); associated with angiogenesis. | [19] |

| GALNT14 | Various Malignancies | Modulates glycosylation of signaling proteins, contributing to tumorigenesis. | [3] |

Section 4: Methodologies for Studying α-GalNAc-Mediated Interactions

Investigating the role of α-GalNAc requires a specialized toolkit. Below are protocols for foundational experiments, presented with the causal logic essential for robust and interpretable results.

Protocol: Detection of Tn Antigen in Cells via Lectin Fluorescence Microscopy

Principle: This method uses a fluorescently labeled lectin with high specificity for terminal α-GalNAc residues to visualize the presence and localization of the Tn antigen on cultured cells. Helix pomatia agglutinin (HPA) is a classic choice for this application.[9]

Methodology:

-

Cell Culture: Grow adherent cells of interest (e.g., a cancer cell line known to express Tn antigen, such as MCF-7, and a control cell line with low expression) on sterile glass coverslips in a 24-well plate until they reach 60-70% confluency.

-

Fixation: Gently wash the cells twice with 1x Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Rationale: PFA cross-links proteins, preserving cellular morphology and antigen location without excessively masking glycan epitopes.

-

-

Washing: Wash the fixed cells three times with PBS for 5 minutes each to remove all residual PFA.

-

Permeabilization (Optional): If intracellular localization is of interest, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. For surface staining only, omit this step.

-

Blocking: Incubate the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin [BSA] in PBS) for 1 hour at room temperature.

-

Rationale: Blocking prevents non-specific binding of the lectin to charged surfaces on the coverslip or cell, reducing background signal and ensuring the observed fluorescence is due to specific lectin-glycan interactions.

-

-

Lectin Staining: Dilute a fluorescently-conjugated lectin (e.g., FITC-HPA) to its optimal working concentration (typically 5-20 µg/mL) in blocking buffer. Incubate the cells with the lectin solution for 1 hour at room temperature, protected from light.

-

Negative Control (Critical): In a parallel well, pre-incubate the diluted FITC-HPA solution with a high concentration (e.g., 0.2 M) of the inhibitory sugar, N-acetyl-d-galactosamine, for 30 minutes before adding it to the cells.

-

Self-Validation: This control is essential. If the fluorescence is significantly reduced or eliminated in this well, it validates that the lectin binding observed in the test sample is specific to GalNAc residues.

-

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Nuclear Counterstain: Incubate cells with a nuclear stain like DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.

-

Mounting and Imaging: Wash once more with PBS. Mount the coverslip onto a glass slide using an anti-fade mounting medium. Seal the coverslip and visualize using a fluorescence microscope with appropriate filter sets for the fluorophore (e.g., FITC) and DAPI.

Protocol: In Vitro Cell Aggregation Assay

Principle: This assay quantifies the ability of cells to adhere to one another in suspension. A decrease in the number of single cells over time indicates aggregation, which can be mediated by surface molecules like the Tn antigen through CCI.

Methodology:

-

Cell Preparation: Harvest cells using a non-enzymatic cell dissociation buffer to preserve surface proteins and glycans. Wash the cells twice with cold PBS and resuspend them in a serum-free medium to a final concentration of 5 x 10^5 cells/mL.

-

Assay Setup: Aliquot 500 µL of the cell suspension into siliconized microcentrifuge tubes. Prepare test conditions (e.g., cancer cell line) and control conditions (e.g., non-cancer line, or cancer cells pre-treated with an enzyme like sialidase that might unmask Tn antigen).

-

Incubation: Place the tubes on a rotating shaker at a constant, gentle speed (e.g., 80 rpm) at 37°C.

-

Rationale: Gentle, continuous agitation prevents cells from settling due to gravity while allowing for cell-cell collisions and subsequent adhesion.

-

-

Sampling and Analysis: At specified time points (e.g., 0, 15, 30, 60 minutes), carefully take a small aliquot from each tube. Count the total number of particles (single cells + cell clusters) using a hemocytometer or an automated cell counter.

-

Data Calculation: The degree of aggregation is represented by the aggregation index (Nt/N0), where N0 is the total particle count at time 0, and Nt is the total particle count at time 't'. A decrease in this index signifies aggregation.

-

Inhibition Control: To test the specific role of α-GalNAc, perform the assay in the presence of a soluble GalNAc-containing glycopeptide or an anti-Tn antibody. If these agents block aggregation, it implicates α-GalNAc in the process.

Section 5: Future Directions and Therapeutic Opportunities

The aberrant display of α-GalNAc as the Tn antigen on cancer cells represents a significant vulnerability that can be exploited for therapeutic and diagnostic purposes.

-

Targeted Therapies: Developing antibody-drug conjugates (ADCs) or chimeric antigen receptor (CAR) T-cells that specifically recognize the Tn antigen could provide highly targeted anti-cancer treatments.[8]

-

Cancer Vaccines: Using synthetic Tn antigen, often clustered on a peptide backbone to mimic its presentation on mucins, as an immunogen is a promising strategy for developing therapeutic cancer vaccines designed to elicit a potent anti-tumor immune response.

-

Targeted Drug Delivery: The high-affinity interaction between GalNAc and the hepatocyte ASGPR has been successfully leveraged to deliver oligonucleotide therapeutics (e.g., siRNAs) specifically to the liver, a paradigm that is revolutionizing the treatment of certain liver diseases.[11]

-

Enzyme Inhibitors: Designing specific inhibitors for the GalNAc-T isoforms that are overexpressed in cancer could selectively block the aberrant glycosylation that drives malignancy.[20]

Conclusion

N-acetyl-alpha-d-galactosamine is far more than a simple monosaccharide; it is a master regulator of cellular identity and interaction. From its precise enzymatic placement by GalNAc-transferases to its role as the immunodominant Tn antigen in cancer, α-GalNAc is central to the dialogue between cells. Understanding the fundamental principles of its biosynthesis, presentation, and recognition is not only crucial for basic cell biology but also unlocks a wealth of opportunities for developing next-generation diagnostics and therapeutics. As we continue to decipher the complexities of the "sugar code," α-GalNAc will undoubtedly remain a key molecule of interest for researchers across biology, chemistry, and medicine.

References

- 1. zaguan.unizar.es [zaguan.unizar.es]

- 2. pubs.acs.org [pubs.acs.org]

- 3. GalNAc-Transferases in Cancer [mdpi.com]

- 4. Glycosylation Precursors - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Control of mucin-type O-glycosylation: A classification of the polypeptide GalNAc-transferase gene family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Tn Antigen—Structural Simplicity and Biological Complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tn antigen - Wikipedia [en.wikipedia.org]

- 8. Identification of Tn antigen O-GalNAc-expressing glycoproteins in human carcinomas using novel anti-Tn recombinant antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tn and sialyl-Tn antigens, aberrant O-glycomics as human disease markers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tn and STn are members of a family of carbohydrate tumor antigens that possess carbohydrate–carbohydrate interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CD1d-mediated recognition of an alpha-galactosylceramide by natural killer T cells is highly conserved through mammalian evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CD1d-mediated Recognition of an α-Galactosylceramide by Natural Killer T Cells Is Highly Conserved through Mammalian Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. State of play in the molecular presentation and recognition of anti-tumor lipid-based analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ABO blood group system - Wikipedia [en.wikipedia.org]

- 17. Altered Cell Adhesion and Glycosylation Promote Cancer Immune Suppression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regulation of Homotypic Cell-Cell Adhesion by Branched N-Glycosylation of N-cadherin Extracellular EC2 and EC3 Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 19. N-acetylgalactosaminyltransferases in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. UDP-N-acetyl-D-galactosamine:polypeptide N-acetylgalactosaminyltransferase- 6 (pp-GalNAc-T6): Role in Cancer and Prospects as a Drug Target - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Involvement of N-Acetyl-D-Galactosamine in Hormone Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Glycosylation in Hormone Biology

Glycosylation, the enzymatic addition of carbohydrate moieties (glycans) to proteins, is a pivotal post-translational modification that profoundly influences the structure, stability, and biological activity of many proteins.[1] In the realm of endocrinology, this process is particularly crucial for a class of hormones known as glycoprotein hormones. These hormones, which include Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), Thyroid-Stimulating Hormone (TSH), and human Chorionic Gonadotropin (hCG), are central regulators of reproductive and metabolic functions.[2][3][4]

While the core topic of this guide is alpha-d-galactosamine, it is essential to clarify that its acetylated derivative, N-acetyl-d-galactosamine (GalNAc), is the biologically active form found in the complex glycan structures of these hormones.[5][6] GalNAc plays a critical role in both N-linked and O-linked glycosylation, contributing to the immense structural and functional diversity observed in glycoprotein hormones.[7][8] This guide will explore the intricate involvement of GalNAc in hormone architecture, its impact on receptor interaction and signaling, and the advanced analytical techniques used to unravel its complexities.

Part 1: The Structural Role of N-Acetyl-d-Galactosamine in Glycoprotein Hormones

Glycoprotein hormones are heterodimers, consisting of a common alpha-subunit and a hormone-specific beta-subunit that confers biological specificity.[2][3][4] Both subunits are glycosylated at specific asparagine (N-linked) or serine/threonine (O-linked) residues.[3][7] The composition and structure of these attached glycans, often terminating in or containing GalNAc, are critical for proper protein folding, dimer assembly, secretion, and in vivo stability.[9]

N-linked Glycosylation and the Role of GalNAc

N-linked glycans are attached to asparagine residues within a consensus sequence (Asn-X-Ser/Thr) on the polypeptide chain. In the case of LH and TSH, a unique modification occurs where some N-linked glycans are capped with a terminal sulfated GalNAc residue (SO4-4-GalNAcβ1,4GlcNAc).[7][10][11] This terminal structure is added by a specific N-acetylgalactosaminyltransferase (GalNAc-transferase) that recognizes a peptide motif on the hormone subunits.[11][12]

The presence of this terminal sulfated GalNAc is not merely decorative. It plays a crucial role in the hormone's circulatory half-life by mediating its clearance from the bloodstream via a specific receptor in the liver.[10] This precise regulation of hormone levels is essential for maintaining physiological homeostasis.

O-linked Glycosylation: A Hallmark of hCG

The beta-subunit of hCG is unique among the glycoprotein hormones as it contains a C-terminal peptide with four sites of O-linked glycosylation.[3][13] This process is initiated by the transfer of a GalNAc residue to serine or threonine residues.[6][14] These initial GalNAc residues can then be extended into more complex glycan structures.[14] The extensive O-glycosylation of hCG contributes significantly to its molecular weight and is believed to be important for its prolonged half-life and potent biological activity during pregnancy.[13][15]

Glycoforms and Functional Diversity

The heterogeneity in glycan structures at each glycosylation site gives rise to a population of hormone molecules with different glycosylation patterns, known as glycoforms.[2][16] These glycoforms can exhibit distinct biological activities, receptor binding affinities, and clearance rates.[9][16][17] For instance, different glycoforms of FSH have been shown to modulate ovarian follicle development and survival differently.[16] This micro-heterogeneity, largely influenced by the presence and modification of GalNAc and other sugars, provides a sophisticated mechanism for fine-tuning hormonal signals.

Part 2: Functional Implications of GalNAc in Hormone Action

The glycan portions of glycoprotein hormones, including the crucial GalNAc residues, are not passive structural components. They actively participate in the hormone's interaction with its receptor and the subsequent activation of intracellular signaling pathways.

Receptor Binding and Signal Transduction

While the primary determinant of receptor specificity lies in the protein backbone of the beta-subunit, the attached glycans are essential for full biological activity.[2][18] The carbohydrate chains can influence the conformation of the hormone, ensuring an optimal fit with its G protein-coupled receptor.[7] The activation of these receptors triggers downstream signaling cascades, typically involving adenylyl cyclase and the production of cyclic AMP (cAMP).[7]

The degree and type of glycosylation can modulate the potency of the hormone. For example, variations in the sialylation and sulfation of terminal sugars, including GalNAc, can alter the hormone's ability to activate its receptor and elicit a cellular response.[19][20]

Hormonal Clearance and Half-life

As previously mentioned, the terminal sulfated GalNAc on LH is a key determinant of its clearance from circulation.[10] This is mediated by a specific receptor on hepatic endothelial cells that recognizes this unique glycan structure.[10] This clearance mechanism is vital for the pulsatile secretion pattern of LH, which is necessary for normal reproductive function.[10] In contrast, the extensive sialylation and O-linked glycosylation of hCG, which lacks the terminal sulfated GalNAc, contribute to its much longer circulatory half-life, a feature essential for maintaining pregnancy.[13][15]

Part 3: Analytical Methodologies for Characterizing Hormone Glycosylation

The in-depth analysis of glycoprotein hormone glycosylation is a complex task due to the inherent heterogeneity of glycan structures.[21][22] Advanced analytical techniques, particularly mass spectrometry (MS), are indispensable tools for elucidating the intricate details of hormone glycoforms.[1][21][22][23]

Mass Spectrometry-Based Glycoproteomics

Mass spectrometry has become the cornerstone of glycoproteomics, allowing for the identification of glycoproteins, their glycosylation sites, and the characterization of attached glycans.[1][22][24] The general workflow involves the enzymatic digestion of the glycoprotein into smaller peptides, followed by enrichment of the glycopeptides and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][21][25]

Table 1: Key Mass Spectrometry Techniques in Glycoproteomics

| Technique | Description | Application in Hormone Analysis |

| Collision-Induced Dissociation (CID) | A common fragmentation method that provides information on both the peptide sequence and the glycan composition.[22] | Identification of glycosylation sites and determination of glycan monosaccharide composition. |

| Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD) | Fragmentation techniques that preferentially cleave the peptide backbone while leaving the labile glycan structures intact.[22][26] | Precise localization of glycosylation sites and characterization of intact glycan structures. |

| Higher-Energy C-trap Dissociation (HCD) | A fragmentation method that provides both peptide and glycan fragmentation information, often yielding characteristic oxonium ions that indicate the presence of specific sugars like GalNAc.[22][27] | Confirmation of glycan composition and identification of specific sugar residues. |

Experimental Protocol: A Generalized Workflow for Glycopeptide Analysis

The following protocol outlines a typical bottom-up glycoproteomics workflow for the analysis of glycoprotein hormones.

Step 1: Protein Digestion

-

Denature the purified glycoprotein hormone in a solution containing a chaotropic agent (e.g., urea or guanidinium chloride) and a reducing agent (e.g., dithiothreitol).

-

Alkylate the reduced cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.

-

Dilute the sample to reduce the concentration of the denaturant.

-

Add a protease, such as trypsin, to digest the protein into smaller peptides. Incubate at the optimal temperature for the enzyme (typically 37°C) for several hours to overnight.

Step 2: Glycopeptide Enrichment

-

Due to the low abundance of glycopeptides compared to non-glycosylated peptides, an enrichment step is often necessary.[21][25]

-

Common enrichment strategies include:

-

Lectin Affinity Chromatography: Utilizes lectins that specifically bind to certain carbohydrate structures.

-

Hydrazide Chemistry: Covalently captures oxidized glycans onto a solid support.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): Separates molecules based on their hydrophilicity, effectively enriching for the more hydrophilic glycopeptides.

-

Step 3: LC-MS/MS Analysis

-

Inject the enriched glycopeptide sample into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer.

-

Separate the glycopeptides using a reversed-phase or HILIC column.

-

Acquire mass spectra using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.

-

Fragment the selected precursor ions using a combination of fragmentation techniques (e.g., CID, HCD, and/or ETD) to obtain structural information.

Step 4: Data Analysis

-

Process the raw MS data using specialized glycoproteomics software.[24]

-

Search the acquired MS/MS spectra against a protein sequence database to identify the peptide backbone.

-

Identify the attached glycan structures by matching the fragmentation patterns to a glycan database or through de novo interpretation.

-

Quantify the relative abundance of different glycoforms.[28]

Visualization of Analytical Workflows

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Structure of Glycoprotein Hormones and GalNAc Involvement.